![molecular formula C18H19ClN4O2 B13763069 Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- CAS No. 58498-34-3](/img/structure/B13763069.png)
Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- is a complex organic compound known for its unique chemical structure and properties This compound is part of the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- typically involves a multi-step process. One common method is the diazotization of 4-amino-2-chlorobenzonitrile followed by coupling with N,N-bis(2-hydroxyethyl)-2-methylaniline. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain or marker due to its azo dye properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of high-performance pigments and coatings.
Wirkmechanismus
The mechanism of action of benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- involves its interaction with molecular targets through its azo and nitrile groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The nitrile group can participate in nucleophilic addition reactions, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile, 4-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]azo]-: Similar structure but with an ethyl group instead of a bis(2-hydroxyethyl) group.
Benzonitrile, 4-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]azo]-2-chloro-: Similar structure but with an ethyl group and a chloro substituent.
Eigenschaften
CAS-Nummer |
58498-34-3 |
|---|---|
Molekularformel |
C18H19ClN4O2 |
Molekulargewicht |
358.8 g/mol |
IUPAC-Name |
4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-2-chlorobenzonitrile |
InChI |
InChI=1S/C18H19ClN4O2/c1-13-10-16(23(6-8-24)7-9-25)4-5-18(13)22-21-15-3-2-14(12-20)17(19)11-15/h2-5,10-11,24-25H,6-9H2,1H3 |
InChI-Schlüssel |
AZLVLRPFHNHJOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=CC(=C(C=C2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate](/img/structure/B13762997.png)
![2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13763000.png)
![7-Phenylbicyclo[4.1.0]heptane](/img/structure/B13763003.png)
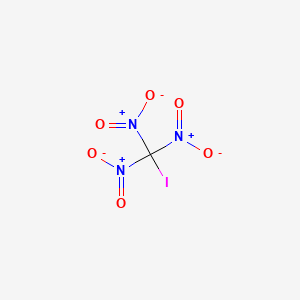
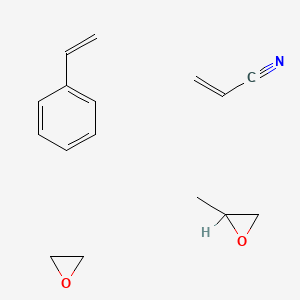
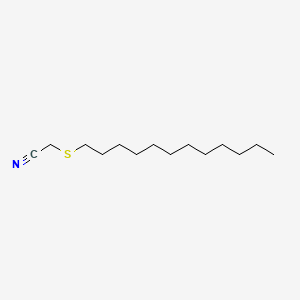

![[[4-[cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13763039.png)
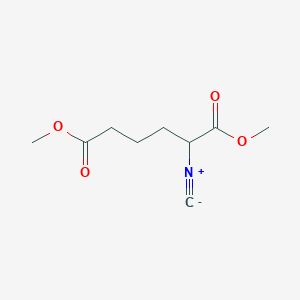

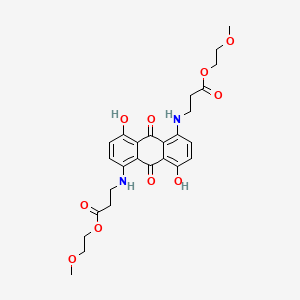
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methyl-[(2-methylpropan-2-yl)oxy]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13763074.png)
